Songorine

描述

Songorine has been reported in Aconitum monticola, Aconitum kongboense, and other organisms with data available.

RN given refers to parent cpd; diterpene alkaloid from Aconitum karakolicum Rap.

属性

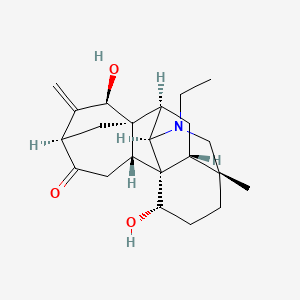

IUPAC Name |

(1R,2R,5R,7R,8R,9R,10R,13R,16S,17R)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-13,15-19,25-26H,2,4-10H2,1,3H3/t12-,13+,15-,16-,17+,18-,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOSLVQFGANWTL-DVPYZRQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(=O)C(C5)C(=C)C6O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H]([C@H]31)[C@]56[C@H]4CC(=O)[C@H](C5)C(=C)[C@H]6O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509-24-0 | |

| Record name | Songorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 509-24-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SONGORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64E5D8C741 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: The Mechanism of Action of Songorine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Songorine, a C20 diterpenoid alkaloid isolated from plants of the Aconitum genus, exhibits a complex pharmacological profile with significant therapeutic potential.[1] This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on its molecular targets and downstream signaling pathways. Evidence points to a multi-target engagement, with primary activities at GABA-A receptors, dopamine D2 receptors, and the Nrf2 antioxidant pathway. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Core Molecular Targets and Signaling Pathways

This compound's physiological effects are attributed to its interaction with multiple molecular targets, leading to the modulation of various signaling cascades. The primary mechanisms of action identified to date are detailed below.

GABA-A Receptor Modulation: An Agonist in the Adult CNS

The most extensively studied target of this compound is the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS). While initial in vitro studies suggested an antagonistic effect, a compelling body of in vivo evidence indicates that this compound acts as a GABA-A receptor agonist in the adult brain.[1][2][3][4][5][6]

This agonistic action is characterized by the inhibition of neuronal firing, an effect that is successfully blocked by the well-known GABA-A receptor antagonist, picrotoxin, but not by the GABA-B receptor antagonist, saclofen.[1][4][5] This suggests that this compound's inhibitory effect is mediated specifically through the GABA-A receptor. The discrepancy with earlier in vitro findings, which reported antagonism, is likely attributable to the use of neuronal preparations from very young rats (postnatal days 5-9) in those studies.[5][7] It is hypothesized that the developmental stage of the CNS influences the nature of this compound's interaction with the GABA-A receptor.

The anxiolytic effects of this compound observed in behavioral studies, such as the elevated zero maze test, are consistent with a GABA-A receptor agonist mechanism.[1][4][5]

Figure 1: this compound's agonistic action on the GABA-A receptor.

Dopamine D2 Receptor Agonism

In addition to its effects on the GABAergic system, this compound has been shown to enhance excitatory synaptic transmission in the hippocampus.[8][9] This effect is not mediated by NMDA receptors but appears to be a result of agonistic activity at dopamine D2 receptors .[8][9] The this compound-induced enhancement of synaptic transmission is abolished by the selective D2 receptor antagonist sulpiride and the general dopamine antagonist haloperidol.[8][9]

Figure 2: this compound's agonistic effect at the Dopamine D2 receptor.

Activation of the Nrf2 Antioxidant Pathway

This compound has demonstrated protective effects in models of sepsis-induced organ injury, a mechanism attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .[2][3][10] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

This compound promotes the dissociation of Nrf2 from its inhibitor, Keap1, leading to the translocation of Nrf2 to the nucleus and the subsequent transcription of its target genes.[2] This activation appears to be mediated by the upstream PI3K/AKT signaling pathway.[3][10] The induction of the Nrf2 pathway by this compound contributes to its anti-inflammatory and cardioprotective effects.[2][3][10]

Figure 3: this compound-mediated activation of the Nrf2 pathway.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's interaction with its molecular targets.

Table 1: In Vitro GABA-A Receptor Antagonism Data

| Parameter | Value | Species | Assay | Reference |

| IC50 | 7.06 µM (95% CI: 3.28-10.84 µM) | Rat | Inhibition of [3H]muscimol binding | [7] |

| IC50 | 19.6 µM | Rat | Inhibition of GABA-induced inward current | [7] |

| Kd | 6.31 nM | - | Radioligand studies with [3H]muscimol | [11] |

Table 2: In Vivo Dosage for GABA-A Receptor Agonism

| Effect | Dosage | Species | Model | Reference |

| Anxiolytic | 1.0 - 3.0 mg/kg | Rat | Elevated Zero Maze | [1][4][5][6] |

Table 3: In Vitro Dopamine D2 Receptor Agonism Data

| Parameter | Value | Species | Assay | Reference |

| Concentration for effect | 10 - 100 µM | Rat | Electrophysiology in hippocampal slices | [8][9] |

Note: Quantitative data for this compound's agonistic effects on GABA-A and D2 receptors (e.g., EC50, Ki) are not currently available in the public domain.

Experimental Methodologies

This section outlines the key experimental protocols used to elucidate the mechanism of action of this compound.

In Vivo Electrophysiology: Microiontophoresis

This technique is used to locally apply this compound and other pharmacological agents directly onto the surface of a neuron in a living animal while recording its electrical activity.

Figure 4: Workflow for in vivo microiontophoresis experiments.

-

Animal Preparation: Adult male rats are anesthetized and placed in a stereotaxic frame.

-

Electrode Assembly: A multi-barrel glass microelectrode is used. One barrel is filled with a recording solution (e.g., 2M NaCl) to record extracellular action potentials. The other barrels are filled with solutions of this compound, GABA-A and GABA-B receptor antagonists (e.g., picrotoxin, saclofen), and GABA.

-

Electrode Placement: The microelectrode is stereotaxically lowered into the brain region of interest.

-

Baseline Recording: The spontaneous firing rate of a single neuron is recorded.

-

Drug Application: A controlled microiontophoretic current is applied to the respective barrels to eject the drugs in the vicinity of the recorded neuron.

-

Data Acquisition and Analysis: Changes in the neuronal firing rate in response to the applied substances are recorded and analyzed.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to its receptor targets.

-

Membrane Preparation: Synaptic membranes are prepared from the brains of adult rats.

-

Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the target receptor (e.g., [3H]muscimol for the GABA-A receptor) in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration or centrifugation.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ion currents across the membrane of a single neuron, providing detailed information about the effects of this compound on ion channel function.

-

Cell Preparation: Acutely dissociated neurons or brain slices are prepared.

-

Pipette Preparation: A glass micropipette with a very small tip opening is filled with an internal solution that mimics the intracellular environment.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance seal (a "giga-seal") is formed.

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured, allowing for electrical access to the entire cell.

-

Voltage or Current Clamp: The membrane potential is either held constant (voltage-clamp) to measure ionic currents, or the injected current is controlled (current-clamp) to measure changes in membrane potential.

-

Drug Application: this compound is applied to the bath solution, and its effects on the recorded currents or voltage are measured.

Unexplored and Future Directions

While significant progress has been made in understanding this compound's mechanism of action, several areas remain to be explored:

-

Ion Channel Interactions: Direct evidence for the interaction of this compound with specific voltage-gated sodium, potassium, or calcium channels is currently lacking. Further investigation using patch-clamp electrophysiology is warranted to characterize these potential interactions.

-

Nicotinic Acetylcholine Receptors: The effects of this compound on nicotinic acetylcholine receptors have not been reported. Given the structural similarities to other alkaloids that interact with these receptors, this represents an important area for future research.

-

Quantitative Agonist Parameters: There is a need for quantitative data (e.g., EC50, Ki) to characterize the agonistic effects of this compound on GABA-A and dopamine D2 receptors.

-

Subtype Selectivity: The specific subtypes of GABA-A and dopamine D2 receptors that this compound interacts with have not been fully elucidated.

Conclusion

This compound is a pharmacologically active natural product with a multi-target mechanism of action. Its primary effects appear to be mediated through agonism at GABA-A and dopamine D2 receptors, as well as activation of the Nrf2 signaling pathway. This complex pharmacology underlies its potential therapeutic applications in a range of conditions, from anxiety to inflammatory diseases. Further research is required to fully characterize its interactions with other potential targets and to quantify its agonist properties, which will be crucial for its development as a therapeutic agent.

References

- 1. Aconitum Alkaloid this compound Exerts Potent Gamma-Aminobutyric Acid-A Receptor Agonist Action In Vivo and Effectively Decreases Anxiety without Adverse Sedative or Psychomotor Effects in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound promotes cardiac mitochondrial biogenesis via Nrf2 induction during sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Aconitum Alkaloid this compound Exerts Potent Gamma-Aminobutyric Acid-A Receptor Agonist Action In Vivo and Effectively Decreases Anxiety without Adverse Sedative or Psychomotor Effects in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. This compound, a diterpenoid alkaloid of the genus Aconitum, is a novel GABA(A) receptor antagonist in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of the Aconitum alkaloid this compound on synaptic transmission and paired-pulse facilitation of CA1 pyramidal cells in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of the Aconitum alkaloid this compound on synaptic transmission and paired-pulse facilitation of CA1 pyramidal cells in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound inhibits oxidative stress-related inflammation through PI3K/AKT/NRF2 signaling pathway to alleviate lipopolysaccharide-induced septic acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Songorine's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Songorine, a C20-diterpenoid alkaloid isolated from plants of the Aconitum genus, has demonstrated a range of pharmacological effects on the central nervous system (CNS). This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, focusing on its interactions with key neurotransmitter systems. Contradictory findings regarding its effect on the GABA-A receptor are presented, alongside evidence for its agonistic activity at dopamine D2 receptors. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visualizations of proposed signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

Aconitum species have a long history in traditional medicine, and their neuroactive properties are attributed to a variety of diterpenoid alkaloids. Among these, this compound has emerged as a compound of interest due to its potential anxiolytic and neuro-modulatory effects. Understanding its precise interactions with CNS targets is crucial for evaluating its therapeutic potential and safety profile. This guide synthesizes the available preclinical data on this compound's CNS effects, providing a technical resource for the scientific community.

Mechanisms of Action

This compound's effects on the CNS appear to be primarily mediated through its interaction with two major neurotransmitter receptor systems: the γ-aminobutyric acid type A (GABA-A) receptors and the dopamine D2 receptors.

Interaction with GABA-A Receptors: Agonist vs. Antagonist Controversy

The role of this compound at the GABA-A receptor is a subject of conflicting reports in the scientific literature, a crucial point for researchers to consider.

-

Evidence as a GABA-A Receptor Agonist: In contrast, a more recent in vivo study provides evidence that this compound acts as a potent GABA-A receptor agonist[2][3][4]. This study demonstrated that the local application of this compound inhibited the firing of neurons in the rat forebrain, an effect that was blocked by the selective GABA-A receptor antagonist picrotoxin, but not by the GABA-B receptor antagonist saclofen[3][4]. Furthermore, the anxiolytic effects of systemically administered this compound are consistent with a GABA-A agonistic action[2][3].

This discrepancy highlights the need for further research to elucidate the precise nature of this compound's interaction with the GABA-A receptor complex, which may be influenced by experimental conditions, receptor subunit composition, or the presence of allosteric modulators.

Interaction with Dopamine D2 Receptors

There is evidence to suggest that this compound also acts as an agonist at dopamine D2 receptors. In rat hippocampal slices, this compound was found to enhance excitatory synaptic transmission, an effect that was abolished by the selective D2 receptor antagonist sulpiride and the general dopamine antagonist haloperidol. This suggests that this compound's excitatory effects in the hippocampus are mediated by the activation of D2 receptors.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies on this compound.

| Parameter | Value | Assay | Receptor | Reference |

| IC₅₀ | 7.06 µM | [³H]muscimol binding inhibition | GABA-A | [1] |

| IC₅₀ | 19.6 µM | Inhibition of GABA-induced current | GABA-A | [1] |

Table 1: this compound's Potency at the GABA-A Receptor (Antagonist Profile)

| Effect | Concentration/Dose | Experimental Model | Receptor Implicated | Reference |

| Increased amplitude of orthodromic population spike and slope of field e.p.s.p. | 10-100 µM | Rat hippocampal slices | Dopamine D2 | |

| Anxiolytic effect (increased time in open quadrants of Elevated Zero Maze) | 1.0-3.0 mg/kg (s.c.) | Rats | GABA-A | [2] |

| Inhibition of neuronal firing | Microiontophoretic application | Rat forebrain (in vivo) | GABA-A | [3][4] |

Table 2: Functional Effects of this compound in the CNS

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to investigate this compound's CNS effects.

In Vitro Electrophysiology: Rat Hippocampal Slices

This protocol is based on studies investigating the excitatory effects of this compound.

-

Slice Preparation:

-

Male Wistar rats are anesthetized, and their brains are rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).

-

Transverse hippocampal slices (300-400 µm thick) are prepared using a vibrating microtome.

-

Slices are allowed to recover in an incubation chamber with oxygenated ACSF at room temperature for at least 1 hour before recording.

-

-

Artificial Cerebrospinal Fluid (ACSF) Composition (in mM):

-

125 NaCl

-

2.5 KCl

-

2 CaCl₂

-

1 MgCl₂

-

25 NaHCO₃

-

1.25 NaH₂PO₄

-

25 Glucose

-

The solution is bubbled with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.[5]

-

-

Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated ACSF at a physiological temperature (32-34 °C).

-

A stimulating electrode is placed in the Schaffer collateral-commissural pathway to evoke synaptic responses in the CA1 region.

-

A recording electrode is placed in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs) and in the stratum pyramidale to record population spikes.[6]

-

Stable baseline responses are recorded for at least 20-30 minutes before the application of this compound.

-

This compound and other pharmacological agents are applied via the perfusion solution.

-

-

Data Analysis:

-

The slope of the fEPSP and the amplitude of the population spike are measured to quantify synaptic efficacy and neuronal excitability, respectively.

-

Paired-pulse facilitation (PPF) is assessed by delivering two closely spaced stimuli to investigate presynaptic mechanisms.

-

In Vivo Electrophysiology and Microiontophoresis

This protocol is based on studies investigating the direct effects of this compound on neuronal firing in the intact brain.[7]

-

Animal Preparation:

-

Male rats are anesthetized, and their heads are fixed in a stereotaxic frame.

-

A small craniotomy is performed over the brain region of interest (e.g., neocortex, hippocampus, thalamus).

-

-

Microiontophoresis:

-

Multibarrel glass micropipettes are used, with one barrel for recording and the others for ejecting drugs.

-

The recording barrel is filled with a conductive solution, and the drug barrels are filled with concentrated solutions of this compound, GABA, picrotoxin, and saclofen.

-

A retaining current is applied to the drug barrels to prevent leakage, and an ejection current is used to apply the drugs locally to the vicinity of the recorded neuron.[8][9]

-

-

Recording:

-

The micropipette is lowered into the brain to record the extracellular action potentials of single neurons.

-

The spontaneous firing rate of the neuron is recorded to establish a baseline.

-

The effects of iontophoretically applied this compound and other agents on the neuronal firing rate are then recorded and analyzed.

-

Behavioral Assays

This assay is used to assess anxiety-like behavior in rodents.[10]

-

Apparatus:

-

Procedure:

-

Rats are habituated to the testing room for at least 30-60 minutes before the experiment.

-

Animals are administered this compound (e.g., 1.0, 2.0, 3.0 mg/kg, subcutaneously) or vehicle 30 minutes before the test.

-

Each rat is placed in one of the closed quadrants to begin the 5-minute test session.

-

The behavior of the rat is recorded by an overhead video camera.

-

-

Data Analysis:

-

The primary measures of anxiety are the time spent in the open quadrants and the number of entries into the open quadrants.

-

Other behavioral parameters, such as the number of head dips over the edge of the open arms and locomotor activity, are also quantified.

-

This task is used to assess sustained attention and psychomotor performance.[12][13][14][15]

-

Apparatus:

-

A standardized operant conditioning chamber equipped with a signal light, a response lever or nose-poke port, and a food pellet dispenser.

-

-

Procedure:

-

Rats are first trained to press the lever or poke their nose in the port when the signal light illuminates to receive a food reward.

-

In the actual task, the signal light appears at random intervals.

-

The rat's reaction time to respond to the light is measured.

-

-

Data Analysis:

-

Key performance metrics include the mean reaction time, the number of lapses (failures to respond), and the number of premature responses (responding before the light appears).

-

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows described in this guide.

Caption: Proposed GABA-A Receptor Agonist Pathway for this compound.

Caption: Proposed Dopamine D2 Receptor Agonist Pathway for this compound.

References

- 1. This compound, a diterpenoid alkaloid of the genus Aconitum, is a novel GABA(A) receptor antagonist in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 3. Aconitum Alkaloid this compound Exerts Potent Gamma-Aminobutyric Acid-A Receptor Agonist Action In Vivo and Effectively Decreases Anxiety without Adverse Sedative or Psychomotor Effects in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dendrites.esam.northwestern.edu [dendrites.esam.northwestern.edu]

- 6. researchgate.net [researchgate.net]

- 7. The application of in vivo microiontophoresis for the investigation of mast cell-neuron interactions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fast Micro-iontophoresis of Glutamate and GABA: A Useful Tool to Investigate Synaptic Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 11. maze.conductscience.com [maze.conductscience.com]

- 12. The Rodent Psychomotor Vigilance Test (rPVT): A Method for Assessing Neurobehavioral Performance in Rats and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Rodent Psychomotor Vigilance Test (rPVT): A Method for Assessing Neurobehavioral Performance in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 15. Rat psychomotor vigilance task with fast response times using a conditioned lick behavior - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Anxiolytic Potential of Songorine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Songorine, a diterpenoid alkaloid derived from plants of the Aconitum genus, has demonstrated notable anxiolytic properties in various preclinical in vivo models of anxiety. This technical guide provides a comprehensive overview of the scientific evidence supporting the anxiolytic effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanism of action. The available research strongly indicates that this compound exerts its anxiolytic effects primarily by acting as a potent agonist of the GABA-A receptor. This document summarizes the key findings from studies utilizing the elevated zero maze, elevated plus maze, and Vogel conflict test, offering a valuable resource for researchers and professionals in the field of drug discovery and development. To date, no studies have been identified that evaluate the effects of this compound in the light-dark box test or specifically measure anxiety-related parameters in the open field test.

Core Mechanism of Action: GABA-A Receptor Agonism

In vivo electrophysiological studies have elucidated that this compound's primary mechanism of action in the central nervous system is the potentiation of GABAergic inhibition through direct agonism at the GABA-A receptor.[1][2][3][4] Local application of this compound has been shown to predominantly inhibit the firing activity of neurons, an effect that is blocked by the GABA-A receptor antagonist picrotoxin, but not by the GABA-B receptor antagonist saclofen.[1][2][4] This selective action on GABA-A receptors is consistent with the observed anxiolytic behavioral effects, which are similar to those of benzodiazepines, a well-known class of GABA-A receptor positive allosteric modulators.[1][2][4]

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound's anxiolytic action.

Efficacy in Animal Models of Anxiety

This compound has been evaluated in several established rodent models of anxiety, consistently demonstrating a reduction in anxiety-like behaviors.

Elevated Zero Maze (EOM)

The elevated zero maze is a widely used paradigm to assess anxiety-like behavior in rodents. The maze consists of a circular platform with two open and two closed quadrants. Anxiolytic compounds typically increase the time spent and the number of entries into the open quadrants.

Experimental Protocol:

-

Animal Model: Adult male Wistar rats.[1]

-

Apparatus: A circular platform with two open and two enclosed quadrants of equal length.[5]

-

Drug Administration: this compound (1.0, 2.0, and 3.0 mg/kg) or vehicle (3.3% DMSO) was administered subcutaneously 45 minutes before the test. Diazepam (1.0, 2.5, and 5.0 mg/kg) was used as a positive control.[1][5]

-

Test Procedure: Each rat was placed in one of the closed quadrants at the beginning of the 5-minute test session. The time spent in the open quadrants, the number of visits to the open quadrants, the number of head-dips, and the number of rearings in the closed quadrants were recorded.[1]

Quantitative Data Summary:

| Treatment Group | Dose (mg/kg) | Time in Open Quadrants (s) (mean ± SEM) | Number of Open Quadrant Visits (mean ± SEM) | Number of Head-Dips (mean ± SEM) | Number of Rearings (mean ± SEM) |

| Vehicle | - | 25.1 ± 5.7 | 2.7 ± 0.8 | Data not significantly affected | Data not significantly affected |

| This compound | 1.0 | Data not significantly different from vehicle | Data not significantly different from vehicle | Data not significantly affected | Data not significantly affected |

| This compound | 2.0 | Data not significantly different from vehicle | Data not significantly different from vehicle | Data not significantly affected | Data not significantly affected |

| This compound | 3.0 | 83.4 ± 12.7 | 7.4 ± 0.4 | Data not significantly affected | Data not significantly affected |

| Diazepam | 2.5 | 86.5 ± 19.8* | Data not significantly affected | Data not significantly affected | Significantly decreased |

*p < 0.05 compared to vehicle. Data sourced from Bali et al., 2022.[1]

Elevated Plus Maze (EPM)

The elevated plus maze is another standard apparatus for assessing anxiety in rodents. It consists of two open and two enclosed arms. Anxiolytic compounds increase the exploration of the open arms.

Experimental Protocol:

-

Animal Model: Mice.[6]

-

Drug Administration: this compound (25 µg/kg) was administered per os. Phenazepam was used as a positive control.[6]

-

Test Procedure: Details on the test duration and specific parameters measured were not fully available in the reviewed literature. However, the primary outcome was a pronounced anxiolytic effect.[6]

Quantitative Data Summary:

Specific quantitative data (mean ± SEM) for parameters such as time spent in open arms and number of open arm entries were not available in the reviewed abstracts. The study reported a pronounced anxiolytic effect for this compound at a dose of 25 µg/kg, which was comparable to the effect of phenazepam.[6]

Vogel Conflict Test

The Vogel conflict test is a model of anxiety in which a response (e.g., drinking) is punished by a mild electric shock. Anxiolytic drugs increase the number of punished responses.

Experimental Protocol:

-

Animal Model: Mice.[5]

-

Drug Administration: this compound (0.25 mg/kg) was administered. Phenazepam was used as a positive control.[5]

-

Test Procedure: The specific details of the protocol, including the duration of water deprivation and the parameters of the electric shock, were not available in the reviewed abstract. The primary measure was the number of punished drinks.[5]

Quantitative Data Summary:

The reviewed abstract states that this compound at a dose of 0.25 mg/kg demonstrated high anxiolytic activity, comparable to that of phenazepam, and produced no sedative effect.[5] Specific numerical data on the number of punished licks were not provided in the available literature.

Experimental Workflows

Elevated Zero Maze Experimental Workflow

Caption: Workflow for the Elevated Zero Maze experiment.

Discussion and Future Directions

The existing in vivo data provides a strong foundation for the anxiolytic potential of this compound, mediated through its agonist activity at the GABA-A receptor. The compound has demonstrated efficacy in multiple anxiety models, including the elevated zero maze, elevated plus maze, and Vogel conflict test.[1][5][6] A significant advantage highlighted in the literature is that this compound appears to produce its anxiolytic effects without the adverse sedative or psychomotor side effects often associated with other GABAergic agents like benzodiazepines.[1]

However, to build a more comprehensive profile of this compound's anxiolytic activity, further research is warranted. Specifically, studies employing the light-dark box test and a more detailed anxiety-focused assessment in the open field test would provide valuable complementary data. Furthermore, the full publications containing the detailed quantitative results and methodologies for the elevated plus maze and Vogel conflict test are needed to complete the data tables and provide a more thorough analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Aconitum Alkaloid this compound Exerts Potent Gamma-Aminobutyric Acid-A Receptor Agonist Action In Vivo and Effectively Decreases Anxiety without Adverse Sedative or Psychomotor Effects in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

Songorine: A Diterpenoid Alkaloid with Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Songorine, a C20 diterpenoid alkaloid isolated from plants of the Aconitum genus, has emerged as a promising natural product with a diverse range of pharmacological activities.[1] Preclinical studies have demonstrated its potential as a therapeutic agent for a variety of conditions, including inflammatory diseases, anxiety disorders, and cardiovascular ailments.[1][2] This technical guide provides an in-depth overview of the current state of research on this compound, with a focus on its mechanisms of action, supporting quantitative data, and detailed experimental protocols to facilitate further investigation by the scientific community. While this compound has shown significant therapeutic promise in preclinical models, it is important to note that it has not yet been evaluated in human clinical trials.[1][2]

Pharmacological Activities and Mechanisms of Action

This compound exhibits a multi-faceted pharmacological profile, with its primary therapeutic effects attributed to its modulation of key signaling pathways involved in inflammation and neurotransmission.

Anti-inflammatory and Anti-rheumatic Effects

This compound has demonstrated potent anti-inflammatory and anti-rheumatic properties.[3] Its mechanism of action in this context is primarily linked to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] This pathway plays a crucial role in cellular defense against oxidative stress and inflammation.[6]

In a lipopolysaccharide (LPS)-induced septic acute lung injury (ALI) model, this compound treatment at 40 mg/kg was shown to mitigate lung injury, reduce apoptosis, and decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][7] The protective effects were reversed by a PI3K inhibitor, confirming the pathway's involvement.[4][5] Furthermore, in vitro studies on fibroblast-like synoviocytes from rheumatoid arthritis patients (HFLS-RA) have shown that this compound can inhibit cell proliferation and the production of inflammatory mediators.[3]

Signaling Pathway: PI3K/AKT/NRF2 Activation by this compound

Caption: PI3K/AKT/NRF2 signaling pathway activated by this compound.

Anxiolytic Effects

This compound has demonstrated significant anxiolytic (anti-anxiety) activity in preclinical models without the sedative effects commonly associated with other anxiolytics.[8][9] This effect is primarily mediated through its action on the Gamma-Aminobutyric Acid-A (GABA-A) receptors in the central nervous system.[1]

In the elevated zero maze (EOM) test, a standard behavioral paradigm for assessing anxiety in rodents, this compound showed a dose-dependent anxiolytic effect.[1] At a dose of 3.0 mg/kg, it significantly increased the time rats spent in the open areas of the maze, an indicator of reduced anxiety.[1]

Interestingly, there are conflicting reports regarding the precise nature of this compound's interaction with the GABA-A receptor. One in vitro study suggested it acts as a non-competitive antagonist, with an IC50 of 19.6 µM for inhibiting GABA-induced currents in hippocampal neurons.[10][11] However, a more recent in vivo study provided evidence for its role as a potent GABA-A receptor agonist.[1][12] This study demonstrated that the inhibitory effect of this compound on neuronal firing was blocked by the GABA-A receptor antagonist picrotoxin, but not by the GABA-B receptor antagonist saclofen.[1][12]

Experimental Workflow: Elevated Zero Maze (EOM) Test

Caption: Workflow for the Elevated Zero Maze (EOM) test.

Cardiotonic Effects

This compound has been reported to have cardiotonic properties, suggesting its potential use in treating conditions like chronic heart failure and myocardial infarction.[13] Its cardioprotective role during sepsis has been investigated, with evidence pointing towards the induction of Nrf2-mediated mitochondrial biogenesis.[13] In a mouse model of endotoxin-induced septic heart injury, this compound (10 and 50 mg/kg) protected cardiac contractile function.[13]

Interaction with Dopamine D2 Receptors

Early research also indicated that this compound may enhance excitatory synaptic transmission through an agonistic action at dopamine D2 receptors.[3] However, this area of its pharmacology is less explored compared to its anti-inflammatory and anxiolytic effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: Anxiolytic Activity of this compound in the Elevated Zero Maze (EOM) Test

| Dose (mg/kg) | Time in Open Quadrants (seconds, mean ± SEM) |

| Vehicle | 25.1 ± 5.7 |

| 1.0 | Data not specified |

| 2.0 | Data not specified |

| 3.0 | 83.4 ± 12.7* |

*p < 0.05 compared to vehicle. Data from Bali et al. (2022).[1]

Table 2: In Vitro Anti-inflammatory and Anti-rheumatic Activity of this compound

| Assay | Cell Type | Parameter Measured | This compound Concentration (µg/ml) | Result |

| Cell Proliferation | HFLS-RA | Inhibition Rate | 350 | Optimal intervention concentration |

| Cytokine Production | HFLS-RA | PGE-2, IL-6, IL-1β, TNF-α | 350 | Significant decrease |

Data from Zhang et al. (2021).[3]

Table 3: Interaction of this compound with GABA-A Receptors

| Study Type | Preparation | Method | Finding | IC50 |

| In vitro | Rat hippocampal neurons | Whole-cell voltage-clamp | Inhibition of GABA-induced current | 19.6 µM |

| In vivo | Rat forebrain neurons | Microiontophoresis | Inhibition of neuronal firing (agonist effect) | Not applicable |

In vitro data from an earlier study suggesting antagonism.[10][11] In vivo data from Bali et al. (2022) suggesting agonism.[1]

Detailed Experimental Protocols

LPS-Induced Acute Lung Injury (ALI) in Mice

This protocol describes the induction of ALI in mice using LPS to evaluate the anti-inflammatory effects of this compound.[4][7]

-

Animals: Use male C57BL/6 mice (6-8 weeks old).

-

Acclimatization: House the mice under standard laboratory conditions for at least one week before the experiment.

-

ALI Induction: Administer LPS (e.g., 25 mg/kg) via intratracheal instillation or intranasal administration to induce ALI.[14][15]

-

This compound Treatment: Administer this compound (e.g., 40 mg/kg) intraperitoneally at a specified time point relative to LPS administration (e.g., 1 hour before).

-

Sample Collection: At a predetermined time after LPS induction (e.g., 24 hours), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissues.

-

Analysis:

-

Histopathology: Perform hematoxylin and eosin (H&E) staining on lung tissue sections to assess lung injury.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the BALF using ELISA kits.

-

Western Blotting: Analyze the expression of proteins in the PI3K/AKT/NRF2 pathway in lung tissue homogenates.

-

Elevated Zero Maze (EOM) Test for Anxiolytic Activity

This protocol outlines the EOM test used to assess the anxiolytic effects of this compound in rats.[1]

-

Apparatus: Use a circular platform elevated from the floor, divided into two open and two closed quadrants.

-

Animals: Use adult male rats.

-

Habituation: Allow the rats to acclimatize to the testing room for at least one hour before the experiment.

-

Treatment: Administer this compound (1.0, 2.0, or 3.0 mg/kg) or vehicle control via an appropriate route (e.g., subcutaneous injection) 30 minutes before the test.

-

Test Procedure:

-

Place a rat at the boundary of an open and a closed quadrant.

-

Allow the rat to explore the maze for 5 minutes.

-

Record the session using a video camera.

-

-

Data Analysis:

-

Score the time spent in the open and closed quadrants.

-

Count the number of entries into the open and closed quadrants.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

-

In Vivo Electrophysiology for GABA-A Receptor Activity

This protocol describes the in vivo electrophysiological recordings to investigate the interaction of this compound with GABA-A receptors.[1]

-

Animals: Use anesthetized adult male rats.

-

Surgical Preparation: Perform a craniotomy to expose the brain region of interest (e.g., forebrain).

-

Microiontophoresis: Use multi-barreled glass micropipettes to locally apply this compound, GABA, the GABA-A antagonist picrotoxin, and the GABA-B antagonist saclofen to the vicinity of individual neurons.

-

Electrophysiological Recording: Record the extracellular single-unit activity of neurons using the central barrel of the micropipette.

-

Data Acquisition and Analysis:

-

Record the firing rate of neurons before, during, and after the application of the different substances.

-

Analyze the changes in firing rate to determine the effect of this compound and its interaction with GABA receptor antagonists.

-

Conclusion and Future Directions

This compound is a promising diterpenoid alkaloid with a compelling preclinical profile as a potential therapeutic agent for inflammatory conditions and anxiety. Its mechanisms of action, particularly the modulation of the PI3K/AKT/NRF2 pathway and GABA-A receptors, provide a solid foundation for further drug development efforts.

Future research should focus on:

-

Resolving the conflicting findings regarding its action on GABA-A receptors through further in vitro and in vivo studies.

-

Conducting comprehensive pharmacokinetic and toxicological studies to establish its safety profile.

-

Exploring its therapeutic potential in other disease models , guided by its known mechanisms of action.

-

Investigating the structure-activity relationships of this compound derivatives to optimize its therapeutic properties.

The detailed information provided in this technical guide is intended to serve as a valuable resource for researchers dedicated to advancing the scientific understanding and potential clinical application of this compound.

References

- 1. Aconitum Alkaloid this compound Exerts Potent Gamma-Aminobutyric Acid-A Receptor Agonist Action In Vivo and Effectively Decreases Anxiety without Adverse Sedative or Psychomotor Effects in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory and anti-rheumatic activities in vitro of alkaloids separated from Aconitum soongoricum Stapf - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. frontiersin.org [frontiersin.org]

- 7. This compound inhibits oxidative stress-related inflammation through PI3K/AKT/NRF2 signaling pathway to alleviate lipopolysaccharide-induced septic acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anxiolytic Activity of Diterpene Alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Zingerone attenuates lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a diterpenoid alkaloid of the genus Aconitum, is a novel GABA(A) receptor antagonist in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. D1-D2 dopamine receptor interaction: an in vivo single unit electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aconitum Alkaloid this compound Exerts Potent Gamma-Aminobutyric Acid-A Receptor Agonist Action In Vivo and Effectively Decreases Anxiety without Adverse Sedative or Psychomotor Effects in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound promotes cardiac mitochondrial biogenesis via Nrf2 induction during sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lipopolysaccharide-Induced Acute Lung Injury Is Associated with Increased Ran-Binding Protein in Microtubule-Organizing Center (RanBPM) Molecule Expression and Mitochondria-Mediated Apoptosis Signaling Pathway in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Magnoflorine Ameliorates Lipopolysaccharide-Induced Acute Lung Injury via Suppressing NF-κB and MAPK Activation [frontiersin.org]

Songorine: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Songorine is a C20-diterpenoid alkaloid first isolated from Aconitum soongaricum.[1] It is a member of the aconitine class of compounds found in the plant genus Aconitum. These plants have a long history of use in traditional medicine, and modern research is exploring the therapeutic potential of their isolated constituents. This compound itself has demonstrated a range of pharmacological activities, including anti-inflammatory, antiarrhythmic, and effects on the central nervous system.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known signaling pathways.

Natural Sources of this compound

This compound is primarily found in plants belonging to the genus Aconitum, a member of the Ranunculaceae family. More than 450 different alkaloids have been identified within this genus.[1]

Primary Plant Sources:

-

Aconitum soongaricum : This species is the original and a noteworthy source of this compound.[1][3]

-

Aconitum carmichaelii : The lateral roots of this plant, known as "Fuzi" in traditional Chinese medicine, contain this compound.[4][5][6][7]

-

Aconitum toxicum : The roots of this species have also been identified as a source for the extraction of this compound.[8]

-

Aconitum karacolicum : Tubers of this plant are known to contain various diterpenoid alkaloids, including this compound.[1]

While other Aconitum species may contain this compound, the aforementioned are the most frequently cited in the scientific literature. The concentration of this compound can vary significantly between different species and even within different parts of the same plant.

Quantitative Analysis of this compound in Aconitum Species

The quantity of this compound and other alkaloids in Aconitum species can fluctuate based on factors such as the specific species, geographical origin, and the processing methods used.[9] High-performance liquid chromatography (HPLC) is a commonly employed technique for the quantitative analysis of these alkaloids.[9][10]

Table 1: Quantitative Data on Alkaloids in Aconitum carmichaelii

| Alkaloid | Concentration (%) in A. carmichaelii |

| Benzoylmesaconine | 0.017 |

| Mesaconitine | 0.027 |

| Aconitine | 0.003 |

| Hypaconitine | 0.179 |

| Deoxyaconitine | 0.013 |

Note: This table presents the concentrations of several major alkaloids found in Aconitum carmichaelii. While this compound is known to be present in this species, this particular study did not quantify its concentration.[9]

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves multi-step processes that typically include extraction, partitioning, and chromatographic separation. Below are detailed experimental protocols adapted from methodologies used for diterpenoid alkaloids from Aconitum species.

Experimental Protocol 1: Isolation of Diterpenoid Alkaloids from Aconitum carmichaelii using Ethanol Extraction and Column Chromatography

This protocol is based on the methods described for the isolation of alkaloids from the lateral roots of Aconitum carmichaelii.[4][5][6][7]

1. Extraction:

- Air-dried and powdered lateral roots of A. carmichaelii (5 kg) are extracted with 95% ethanol (3 x 30 L) under reflux for 2 hours for each extraction.

- The ethanol extracts are combined and concentrated under reduced pressure to yield a semi-solid residue (approx. 620 g).

2. Partitioning:

- The residue is suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH) (5 x 2.5 L each).

- The n-BuOH extract (approx. 85 g) is retained for further separation.

3. Column Chromatography:

- The n-BuOH extract is subjected to silica gel column chromatography.

- A gradient elution is performed using a chloroform-methanol (CHCl₃-MeOH) solvent system, starting from a ratio of 50:1 and gradually increasing the polarity to 1:1.

- Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

- Further purification of this compound-containing fractions may be achieved using repeated column chromatography on silica gel or Sephadex LH-20 with an appropriate solvent system.

Experimental Protocol 2: Preparative Isolation of Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography (CCC)

This advanced chromatographic technique is highly effective for separating alkaloids with similar structures. The following protocol is adapted from a study on Aconitum coreanum.[8]

1. Crude Alkaloid Extraction:

- Dried and powdered roots of A. coreanum (5 kg) are refluxed three times with 95% ethanol containing a small amount of HCl.

- The combined extracts are evaporated to dryness. The residue is dissolved in 1% HCl.

- The acidic solution is washed with petroleum ether.

- The aqueous layer is basified to pH 9.5 with ammonia water and then extracted with chloroform.

- The chloroform extract is evaporated to yield the crude alkaloid mixture (approx. 42 g, 0.93% yield).

2. pH-Zone-Refining CCC Separation:

- Apparatus: A high-speed counter-current chromatography instrument.

- Two-phase Solvent System: A mixture of petroleum ether-ethyl acetate-methanol-water (5:5:1:9, v/v/v/v) is prepared. The upper phase (stationary phase) contains 10 mM triethylamine (TEA), and the lower phase (mobile phase) contains 10 mM HCl.

- Sample Preparation: 3.5 g of the crude alkaloid extract is dissolved in a mixture of 10 mL of the upper phase and 10 mL of the lower phase.

- Separation Procedure:

- The column is filled with the stationary phase.

- The apparatus is rotated at 850 rpm.

- The sample solution is injected.

- The mobile phase is pumped through the column at a flow rate of 2 mL/min.

- The effluent is monitored by UV detection (254 nm), and fractions are collected.

- Analysis: The collected fractions are analyzed by HPLC to determine the purity of the isolated alkaloids. This method has been shown to yield several diterpenoid alkaloids with purities exceeding 95%.

Signaling Pathways of this compound

This compound exerts its pharmacological effects by interacting with several key signaling pathways. The primary targets identified to date are the GABA-A receptor, the dopamine D2 receptor, and the PI3K/AKT/NRF2 pathway.

Interaction with GABA-A Receptors

The interaction of this compound with GABA-A receptors is complex, with conflicting reports in the literature. One study suggests that this compound acts as a non-competitive antagonist at the GABA-A receptor.[11] This study found that this compound inhibited the binding of the GABA-A agonist muscimol to synaptic membranes and inhibited GABA-induced inward currents in hippocampal neurons.[11] Conversely, another study reported that in vivo, this compound acts as a potent GABA-A receptor agonist, leading to anxiolytic effects without significant sedation.[9][10] This agonistic action was blocked by the GABA-A antagonist picrotoxin.[9][10]

Agonistic Action at Dopamine D2 Receptors

This compound has been shown to enhance excitatory synaptic transmission through an agonistic action at dopamine D2 receptors.[12] This effect was abolished by the D2 receptor antagonist sulpiride.[12] Dopamine D2 receptors are G-protein coupled receptors that, upon activation, can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] They can also activate G-protein-gated inwardly rectifying potassium (GIRK) channels.

Modulation of the PI3K/AKT/NRF2 Pathway

Recent studies have indicated that this compound can inhibit oxidative stress-related inflammation by activating the PI3K/AKT/NRF2 signaling pathway.[14] This pathway is a crucial regulator of cellular antioxidant responses. Activation of PI3K leads to the phosphorylation and activation of AKT. Activated AKT can then phosphorylate and inactivate GSK3β, preventing the degradation of the transcription factor NRF2. NRF2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes.

Conclusion

This compound is a pharmacologically active diterpenoid alkaloid with a growing body of research supporting its therapeutic potential. This guide has provided a detailed overview of its primary natural sources within the Aconitum genus and has outlined comprehensive protocols for its isolation and purification. The elucidation of its interactions with key signaling pathways, including GABA-A and dopamine D2 receptors, as well as the PI3K/AKT/NRF2 pathway, offers valuable insights for researchers in drug discovery and development. Further investigation is warranted to fully characterize the quantitative distribution of this compound in its natural sources and to refine and scale up isolation procedures for potential therapeutic applications. A deeper understanding of its complex signaling interactions will be crucial for harnessing its full pharmacological potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic potential of this compound, a diterpenoid alkaloid of the genus Aconitum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alkaloids Isolated from the Lateral Root of Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine D2 receptor signaling via the arachidonic acid cascade: modulation by cAMP-dependent protein kinase A and prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Alkaloids isolated from the lateral root of Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aconitum Alkaloid this compound Exerts Potent Gamma-Aminobutyric Acid-A Receptor Agonist Action In Vivo and Effectively Decreases Anxiety without Adverse Sedative or Psychomotor Effects in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative determination of diterpenoid alkaloids in four species of Aconitum by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a diterpenoid alkaloid of the genus Aconitum, is a novel GABA(A) receptor antagonist in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of the Aconitum alkaloid this compound on synaptic transmission and paired-pulse facilitation of CA1 pyramidal cells in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. This compound inhibits oxidative stress-related inflammation through PI3K/AKT/NRF2 signaling pathway to alleviate lipopolysaccharide-induced septic acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of a Diterpenoid Alkaloid: A Deep Dive into the Chemical Structure and Synthesis of Songorine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Songorine, a complex diterpenoid alkaloid isolated from plants of the Aconitum and Delphinium genera, has garnered significant interest within the scientific community due to its unique hexacyclic bridged structure and its notable biological activities. This technical guide provides an in-depth exploration of the chemical architecture of this compound and a detailed overview of its challenging total synthesis, with a focus on the seminal work by the Wiesner group. The intricate stereochemistry and dense functionalization of this compound have made it a formidable target for synthetic chemists, offering a platform for the development and application of novel synthetic methodologies.

Chemical Structure of this compound

This compound possesses a complex molecular framework characterized by a hexacyclic ring system. Its chemical identity is defined by the following key structural features:

-

Molecular Formula: C₂₂H₃₁NO₃[1]

-

IUPAC Name: (1R,2R,5R,7R,8R,9R,10R,13R,16S,17R)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.1⁵,⁸.0¹,¹⁰.0²,⁸.0¹³,¹⁷]nonadecan-4-one[1]

-

CAS Number: 509-24-0[1]

-

Core Skeleton: The molecule is built upon a complex, bridged hexacyclic system, which presents a significant stereochemical challenge in its synthesis.

-

Key Functional Groups: this compound features a tertiary amine within a bridged ring system, two hydroxyl groups, a ketone, and an exocyclic methylene group. The precise arrangement of these functionalities is crucial for its biological activity.

The intricate three-dimensional arrangement of atoms and the presence of multiple stereocenters contribute to the unique chemical and biological properties of this compound.

Total Synthesis of this compound: The Wiesner Approach

The total synthesis of this compound has been a subject of extensive research, with the work of Karel Wiesner and his collaborators standing out as a landmark achievement in the field of natural product synthesis. Their approach is characterized by a strategic and stereocontrolled construction of the complex polycyclic core. A key segment of their synthesis focuses on the efficient conversion of a tricyclic ester intermediate to a pentacyclic core structure, which serves as a crucial building block for the final molecule.

Synthesis of the Pentacyclic Intermediate

A pivotal part of the Wiesner synthesis involves the stereospecific transformation of the tricyclic ester 1 into the pentacyclic intermediate 21 . This multi-step process demonstrates a masterful application of various synthetic reactions to control stereochemistry and build molecular complexity. The overall yield for this conversion is reported to be 7.8%.[2]

A simplified workflow for this key synthetic sequence is illustrated below:

Caption: Key transformations in the synthesis of the pentacyclic intermediate of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the pentacyclic intermediate from the tricyclic ester as reported by Wiesner et al.

| Step No. | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | Tricyclic Ester (1) | LiAlH₄ in anhydrous ether | Primary Alcohol (2) | Quantitative |

| 2 | Primary Alcohol (2) | N,N'-dicyclohexylcarbodiimide, DMSO, pyridine in anhydrous benzene | Aldehyde (3) | Excellent |

| 3 | Aldehyde (3) | Grignard reagent from 1-bromo-3-benzyloxybutane in ether | Diastereomeric Alcohols (4) | Quantitative |

| 4 | Alcohols (4) | Benzenesulfonyl azide in benzene | Unstable Aziridine | - |

| 5 | Unstable Aziridine | Acetic acid and sodium acetate (Acetolysis) | N-acetyl amide (6) | 85% (from 4) |

| - | Overall | - | Pentacyclic Intermediate (21) | 7.8% (from 1) [2] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of the pentacyclic intermediate of this compound, adapted from the work of Wiesner et al.[2]

Step 1: Reduction of Tricyclic Ester (1) to Primary Alcohol (2)

To a stirred and cooled mixture of lithium aluminum hydride (3 g) in anhydrous ether (120 ml), a solution of the tricyclic ester 1 (9.96 g) in anhydrous ether (110 ml) is added dropwise. The reaction mixture is stirred for 1 hour at room temperature. The reaction is worked up by the careful addition of wet ether (1000 ml) followed by a 10% aqueous sodium hydroxide solution (2 ml). The resulting white precipitate is filtered, and the filtrate is evaporated to yield the pure primary alcohol 2 as an oil.

Step 2: Oxidation of Primary Alcohol (2) to Aldehyde (3)

The primary alcohol 2 is oxidized using a mixture of N,N'-dicyclohexylcarbodiimide, dimethyl sulfoxide, and pyridine in anhydrous benzene. This reaction proceeds in excellent yield to afford the corresponding aldehyde 3 .

Step 3: Grignard Reaction of Aldehyde (3) to form Alcohols (4)

The aldehyde 3 is treated with an excess of the Grignard reagent prepared from 1-bromo-3-benzyloxybutane in ether. This reaction results in the formation of a mixture of diastereoisomers of the alcohol 4 in quantitative yield.

Step 4 & 5: Aziridination and Rearrangement to N-acetyl amide (6)

The mixture of diastereomeric alcohols 4 is treated with an excess of benzenesulfonyl azide in benzene to form an unstable exo-benzenesulfonyl aziridine. This intermediate is immediately subjected to acetolysis by adding acetic acid and sodium acetate to the reaction mixture. The mixture is stirred for several days at room temperature. The resulting product is then acetylated with acetic anhydride and pyridine. After workup and chromatographic purification on silica gel (elution with ether-benzene 3:7), the N-acetyl amide 6 is obtained as a thick oil in 85% yield from the alcohol 4 .

Logical Relationship of Synthetic Strategy

The overall synthetic strategy for constructing the core of this compound relies on a convergent approach, where key fragments are synthesized and then strategically combined. The formation of the pentacyclic intermediate is a critical sequence that establishes a significant portion of the molecule's complex architecture.

Caption: Logical flow of the total synthesis of this compound.

Conclusion

The chemical structure of this compound represents a significant challenge to synthetic organic chemists. The total synthesis, particularly the elegant strategies developed by the Wiesner group, showcases the power of strategic planning and the application of a diverse range of chemical reactions to construct highly complex and stereochemically rich natural products. This in-depth guide provides a foundational understanding of the chemical nature of this compound and the intricate details of its synthesis, which can serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development. The methodologies and strategies employed in the synthesis of this compound continue to inspire the development of new synthetic approaches for other complex molecular targets.

References

A Technical Guide to Songorine: From Traditional Oriental Medicine to Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Songorine is a C20-diterpenoid alkaloid derived from plants of the Aconitum genus, such as Aconitum soongaricum and Aconitum carmichaelii.[1][2] For centuries, preparations from Aconitum roots have been a cornerstone of traditional oriental medicine, particularly in China and Japan, where they have been used for their analgesic and anti-rheumatic properties.[3][4] However, the therapeutic application of raw Aconitum extracts is severely limited by their notoriously high toxicity, primarily due to diester-type alkaloids like aconitine.[2]

This has led researchers to focus on purified monomers like this compound, which exhibits a more favorable safety profile while retaining significant bioactivity.[5] Modern preclinical research has validated many of its traditional uses and uncovered novel pharmacological effects, positioning this compound as a promising lead compound for drug development. This guide provides an in-depth summary of the traditional roles, scientifically validated pharmacological activities, and molecular mechanisms of this compound, with a focus on quantitative data and established experimental protocols.

Traditional Applications in Oriental Medicine

In traditional medicine, Aconitum species, the source of this compound, were primarily used to treat conditions characterized by pain and inflammation. Its applications included:

-

Analgesic: For treating painful joints and rheumatic fever.[3][6]

-

Anti-rheumatic: To alleviate the symptoms of arthritis.[3][6]

-

Cardiotonic: The processed lateral roots of Aconitum carmichaelii (known as Fuzi) have been used to treat heart failure and hypotension.[5]

The inherent toxicity of the raw plant material necessitated complex processing methods, such as decoction and steaming, to reduce the concentration of the more toxic alkaloids before clinical use.

Modern Pharmacological Properties and Preclinical Data

Scientific investigation has substantiated many of the ethnobotanical claims and revealed a wider range of activities. The primary pharmacological effects of this compound are summarized in Table 1.

Table 1: Pharmacological Effects of this compound in Preclinical Models

| Activity | Model System | Dosage / Concentration | Key Findings | Reference(s) |

| Anxiolytic | Elevated Zero Maze (Rat) | 1.0–3.0 mg/kg (s.c.) | Significantly increased time spent in open quadrants at 3.0 mg/kg, indicating anxiety reduction without psychomotor impairment.[3][7] | [3][7] |

| Anti-inflammatory | LPS-Induced Acute Lung Injury (Mouse) | 40 mg/kg | Mitigated lung injury, reduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and attenuated apoptosis.[2] | [2] |

| Cardioprotective | LPS-Induced Septic Cardiomyopathy (Mouse) | 10 and 50 mg/kg | Protected cardiac contractile function and promoted mitochondrial biogenesis.[5] | [5] |

| Analgesic | Acetic Acid-Induced Writhing (Mouse) | 1.0 mg/kg (i.p.) | Exhibited significant analgesic effects against chemically induced writhing.[7] | [7] |

| GABA-A Receptor Binding | In Vitro (Rat Brain Membranes) | IC50 = 7.06 µM | Inhibited the binding of [3H]muscimol to GABA-A receptors. | |

| GABA-A Receptor Function | In Vitro (Rat Hippocampal Neurons) | IC50 = 19.6 µM | Inhibited GABA-induced inward current.[1] | [1] |

Molecular Mechanisms of Action

This compound exerts its diverse effects by modulating multiple key signaling pathways and receptor systems.

Anti-inflammatory and Cytoprotective Effects via PI3K/AKT/NRF2 Pathway

In models of sepsis-induced acute lung injury, this compound provides protection by activating the PI3K/AKT/NRF2 signaling cascade.[2] Lipopolysaccharide (LPS) induces a strong inflammatory response and oxidative stress. This compound treatment upregulates the phosphorylation of PI3K and AKT, which in turn promotes the nuclear translocation of NRF2 (Nuclear factor erythroid 2-related factor 2).[2] NRF2 is a master regulator of the antioxidant response. Its activation leads to the expression of downstream antioxidant enzymes, which suppress oxidative stress and consequently inhibit inflammation.[2]

Cardioprotection through Nrf2 and PGC-1α Cooperation

In septic cardiomyopathy, mitochondrial dysfunction is a key pathological feature. This compound protects cardiac function by promoting mitochondrial biogenesis.[5] It achieves this by inducing the degradation of Keap1, which releases Nrf2 for activation.[5] Critically, this compound also promotes the binding of PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) to Nrf2. This cooperation is essential for activating signaling cascades that control mitochondrial quality and quantity, ultimately preserving mitochondrial oxidative phosphorylation and cardiac function during septic shock.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Aconitum Alkaloid this compound Exerts Potent Gamma-Aminobutyric Acid-A Receptor Agonist Action In Vivo and Effectively Decreases Anxiety without Adverse Sedative or Psychomotor Effects in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Item - Summary of the IC50 (nM) values obtained for the antagonist drugs in combinations as indicated, along with their âpredictedâ ACB scores. - Public Library of Science - Figshare [plos.figshare.com]

- 5. Therapeutic potential of this compound, a diterpenoid alkaloid of the genus Aconitum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a diterpenoid alkaloid of the genus Aconitum, is a novel GABA(A) receptor antagonist in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aconitum Alkaloid this compound Exerts Potent Gamma-Aminobutyric Acid-A Receptor Agonist Action In Vivo and Effectively Decreases Anxiety without Adverse Sedative or Psychomotor Effects in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Songorine's Interaction with GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Songorine, a diterpenoid alkaloid derived from plants of the Aconitum genus, has demonstrated a complex and debated interaction with GABA-A receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system. Early in vitro research characterized this compound as a non-competitive antagonist of GABA-A receptors. However, more recent in vivo studies have presented compelling evidence for its role as a potent GABA-A receptor agonist with anxiolytic properties. This guide provides a comprehensive overview of these conflicting findings, presenting the quantitative data, detailed experimental protocols, and proposed signaling pathways from key studies to aid in the critical evaluation and future investigation of this compound's therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating this compound's effects on GABA-A receptors, categorized by the proposed mechanism of action.

Table 1: this compound as a GABA-A Receptor Antagonist

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| IC50 ([3H]muscimol binding) | 7.06 µM (95% CI: 3.28-10.84 µM) | Rat Brain Synaptic Membranes | Radioligand Binding Assay | [1] |

| Inhibition Type ([3H]muscimol binding) | Non-competitive | Rat Brain Synaptic Membranes | Scatchard & Lineweaver-Burk Analysis | [1] |

| IC50 (GABA-induced current) | 19.6 µM | Acutely Dissociated Rat Hippocampal Neurons | Patch-Clamp Electrophysiology | [1] |

Table 2: this compound as a GABA-A Receptor Agonist

| Parameter | Effect | Species/Model | Assay Type | Reference |

| Neuronal Firing Activity | Predominantly inhibited | Rat Brain (in vivo) | Microiontophoresis & Electrophysiology | [2][3][4] |

| Anxiolytic-like Behavior (Elevated Zero Maze) | Increased time in open quadrants (1.0-3.0 mg/kg) | Rat | Behavioral Assay | [2][3][5][6] |

| Sedative/Psychomotor Effects (Psychomotor Vigilance Task) | No adverse effects observed | Rat | Behavioral Assay | [2][3][5][6] |

Experimental Protocols

Radioligand Binding Assay (Antagonist Profile)

This protocol, adapted from studies suggesting an antagonistic role for this compound, is designed to measure the displacement of a known GABA-A receptor agonist by this compound.[1]

-

Tissue Preparation: Synaptic membranes are prepared from the brains of Sprague-Dawley rats. The tissue is homogenized in a buffered solution and centrifuged to isolate the membrane fraction. The membranes are then treated with Triton X-100 to expose the GABA binding sites.

-

Binding Reaction: The prepared membranes are incubated with a fixed concentration of the radiolabeled GABA-A agonist, [3H]muscimol, and varying concentrations of this compound (e.g., 0.1-300 µM).

-

Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The radioactivity retained on the filters, representing the amount of bound [3H]muscimol, is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]muscimol (IC50) is determined. Scatchard and Lineweaver-Burk plots are generated from saturation binding data to determine the nature of the inhibition (competitive vs. non-competitive).

Electrophysiology: Patch-Clamp on Dissociated Neurons (Antagonist Profile)

This method directly measures the effect of this compound on GABA-induced currents in individual neurons.[1]

-

Cell Preparation: Pyramidal neurons are acutely dissociated from the hippocampus of rats.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the dissociated neurons. The cells are voltage-clamped at a holding potential of -60 mV.

-

Drug Application: GABA is applied to the neuron to elicit an inward chloride current. This compound is then co-applied with GABA at various concentrations.

-

Data Analysis: The inhibitory effect of this compound on the GABA-induced current is measured, and the IC50 value is calculated.

In Vivo Microiontophoresis and Electrophysiology (Agonist Profile)

This in vivo technique assesses the direct effect of this compound on neuronal activity in the living brain.[2][3][4]

-

Animal Preparation: Anesthetized rats are placed in a stereotaxic frame. A multi-barreled micropipette is lowered into a specific brain region.

-

Microiontophoresis: One barrel of the micropipette is filled with this compound solution, while other barrels may contain GABA, the GABA-A antagonist picrotoxin, or the GABA-B antagonist saclofen. A small electrical current is used to eject the drugs in a controlled manner into the immediate vicinity of a neuron.

-

Extracellular Recording: A recording electrode, either part of the multi-barreled pipette or a separate electrode, records the spontaneous firing activity (action potentials) of a nearby neuron.

-

Data Analysis: The change in the neuron's firing rate in response to the application of this compound is quantified. The ability of specific antagonists (picrotoxin, saclofen) to block the effects of this compound is used to determine the receptor subtype involved.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Proposed mechanisms of this compound's interaction with the GABA-A receptor.